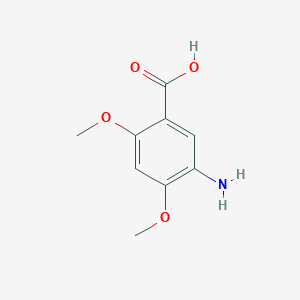
5-Amino-2,4-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,4-dimethoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Role as a Protecting Group
5-Amino-2,4-dimethoxybenzoic acid is widely utilized in peptide synthesis as a protective group. The compound can be modified to form derivatives like Boc-5-amino-2,4-dimethoxybenzoic acid and Fmoc-5-amino-2,4-dimethoxybenzoic acid, which serve to protect the amino group during the synthesis process. This protection allows for selective reactions without interference from other functional groups .
Case Study: Synthesis of Peptide Hormones
In a study focused on synthesizing peptide hormones, researchers employed Fmoc-5-amino-2,4-dimethoxybenzoic acid as a key intermediate. The protective group was selectively removed under mild conditions, enabling the formation of complex peptide structures essential for biological functions.
Drug Development
Design of Pharmaceutical Compounds
The compound plays a crucial role in drug development, particularly in designing pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates .
Case Study: Anticancer Agents
Research has demonstrated the utility of this compound derivatives in developing anticancer agents. These derivatives exhibited improved binding affinity to cancer cell receptors, showcasing the compound's potential in therapeutic applications .
Bioconjugation
Modification of Biomolecules
this compound is employed in bioconjugation processes to modify biomolecules. This modification enhances the stability and bioavailability of therapeutic agents, which is critical for effective drug delivery systems .
Case Study: Development of Targeted Drug Delivery Systems
In a study on targeted drug delivery systems, researchers utilized this compound to conjugate drugs with antibodies. This bioconjugation improved the therapeutic index of the drugs by ensuring targeted delivery to cancer cells while minimizing side effects .
Material Science
Development of Advanced Materials
The compound is also applied in material science for developing advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance .
Case Study: Smart Coatings
In the development of smart coatings that respond to environmental stimuli, researchers incorporated this compound into polymer matrices. The resulting materials displayed improved mechanical properties and responsiveness to changes in temperature and pH .
Research in Organic Chemistry
Intermediate in Organic Synthesis
As a valuable intermediate in various organic synthesis processes, this compound facilitates the exploration of new chemical reactions and pathways .
Case Study: Novel Reaction Pathways
A recent study investigated novel reaction pathways involving this compound as an intermediate. The findings revealed new synthetic routes that could lead to more efficient production methods for complex organic molecules .
Summary Table of Applications
| Application Area | Description | Notable Case Studies/Findings |
|---|---|---|
| Peptide Synthesis | Protective group for amino acids during peptide synthesis | Hormone synthesis using Fmoc derivatives |
| Drug Development | Design of pharmaceuticals targeting specific pathways | Anticancer agents with improved receptor binding |
| Bioconjugation | Modification of biomolecules for enhanced stability and bioavailability | Targeted drug delivery systems with antibody conjugation |
| Material Science | Development of advanced materials such as polymers and coatings | Smart coatings with environmental responsiveness |
| Organic Chemistry | Intermediate in organic synthesis facilitating new reaction pathways | Discovery of novel synthetic routes |
Propiedades
Número CAS |
174261-19-9 |
|---|---|
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
5-amino-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
Clave InChI |
NLPCBEKYYRAMKY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)O)N)OC |
Sinónimos |
Benzoic acid, 5-amino-2,4-dimethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















